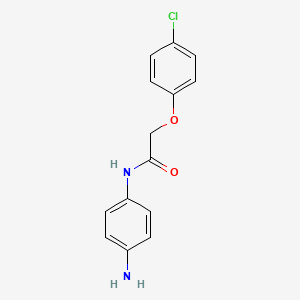

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide

CAS No.: 953717-19-6

Cat. No.: VC2259906

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953717-19-6 |

|---|---|

| Molecular Formula | C14H13ClN2O2 |

| Molecular Weight | 276.72 g/mol |

| IUPAC Name | N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide |

| Standard InChI | InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18) |

| Standard InChI Key | PAOXTARLLUFVAS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Classification

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide belongs to the class of phenoxyacetamide derivatives characterized by the presence of both amine and acetamide functional groups. The compound features three key structural components: a para-aminophenyl moiety, an acetamide linkage, and a para-chlorophenoxy substituent. This particular arrangement of functional groups contributes to its potential biological activity profile and physical properties.

The structural formula can be represented as follows:

-

Core structure: An acetamide bridge connecting a 4-aminophenyl group and a 4-chlorophenoxy moiety

-

Molecular formula: C₁₄H₁₃ClN₂O₂

-

Key functional groups: Primary amine (-NH₂), amide (-NHCO-), and chlorophenoxy ether (-O-C₆H₄Cl)

The presence of both hydrogen bond donors (NH₂, NH) and acceptors (C=O, O) in its structure enables multiple intermolecular interactions, which influence its solubility profile and binding capacity to biological targets. These structural characteristics align with many bioactive compounds that contain similar functional group arrangements.

Synthetic Methodology

General Synthetic Routes

The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide typically follows established methods for acetamide derivatives. Based on synthetic procedures for similar compounds, a general approach involves the reaction between an activated 2-(4-chlorophenoxy)acetic acid derivative and 4-aminoaniline (p-phenylenediamine).

A typical synthetic pathway may involve:

-

Preparation of 2-(4-chlorophenoxy)acetic acid by the reaction of 4-chlorophenol with chloroacetic acid under basic conditions

-

Activation of the carboxylic acid group through conversion to an acid chloride or using coupling reagents

-

Amide bond formation with 4-aminoaniline

-

Purification of the final product through recrystallization or column chromatography

Detailed Reaction Conditions

Drawing parallels from the synthesis of structurally related compounds, the reaction conditions typically employed include:

For the coupling reaction, N,N,N',N'-O-(Benzotriazole-1-yl)-tetramethyluronium tetrafluoroborate (TBTU) has proven effective in similar syntheses, as demonstrated in the preparation of related acetamide derivatives . This coupling agent facilitates the activation of carboxylic acids for nucleophilic attack by amines, leading to efficient amide bond formation.

Spectroscopic Characterization

Key Spectroscopic Data

Characterization of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide would typically involve multiple spectroscopic techniques. Based on data from similar compounds, the expected spectroscopic features include:

FT-IR Spectroscopy:

-

N-H stretching vibrations (amine): ~3300-3500 cm⁻¹

-

N-H stretching (amide): ~3250-3300 cm⁻¹

-

C=O stretching (amide): ~1650-1680 cm⁻¹

-

C-O stretching (ether): ~1100-1200 cm⁻¹

-

Aromatic C-H bending: ~700-850 cm⁻¹

¹H-NMR Spectroscopy (DMSO-d₆):

-

OCH₂ protons: ~4.6-4.8 ppm (singlet, 2H)

-

NH₂ protons: ~4.8-5.0 ppm (broad singlet, 2H)

-

Aromatic protons: ~6.5-7.5 ppm (multiplet, 8H)

-

NH amide proton: ~9.0-9.5 ppm (singlet, 1H)

¹³C-NMR Spectroscopy:

-

OCH₂: ~65-70 ppm

-

Aromatic carbons: ~115-160 ppm

-

C=O (amide): ~165-170 ppm

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak [M]⁺ at m/z corresponding to C₁₄H₁₃ClN₂O₂ (molecular weight ~276)

-

Characteristic isotope pattern due to chlorine (M+2 peak)

-

Fragmentation pattern showing loss of characteristic groups

Physical Properties

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide likely exhibits the following physical properties:

| Property | Description |

|---|---|

| Appearance | Colorless to off-white crystalline solid |

| Melting Point | Estimated 180-210°C based on similar compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF |

| LogP | Estimated 2.5-3.5 (indicating moderate lipophilicity) |

| pKa | Estimated ~4.5 (carboxamide NH), ~5.0 (aniline NH₂) |

The compound's moderate lipophilicity combined with hydrogen-bonding capabilities would influence its pharmacokinetic properties, including absorption, distribution, and protein binding characteristics in biological systems.

Computational Studies and Molecular Modeling

Structural Optimization

Computational methods can provide valuable insights into the structural and electronic properties of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide. Density functional theory (DFT) calculations using the B3LYP hybrid functional, similar to those performed for related compounds , could reveal:

-

Optimized geometry of the molecule

-

Bond lengths and angles

-

Torsional preferences between the aromatic rings and the acetamide linkage

-

Molecular electrostatic potential maps highlighting potential interaction sites

Frontier Molecular Orbital Analysis

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) properties would provide insights into the compound's reactivity and potential interactions with biological targets. The HOMO-LUMO energy gap serves as an indicator of chemical stability and reactivity, with smaller gaps generally indicating higher reactivity.

| Orbital Property | Expected Value | Significance |

|---|---|---|

| HOMO Energy | Estimated -5.5 to -6.5 eV | Electron-donating capability |

| LUMO Energy | Estimated -1.5 to -2.5 eV | Electron-accepting capability |

| Energy Gap | Estimated 3.5-4.5 eV | Chemical stability/reactivity |

| Target Class | Potential Mechanisms | Applications |

|---|---|---|

| Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin synthesis | Anti-inflammatory activity |

| Parasitic enzymes | Disruption of metabolic pathways | Antiparasitic applications |

| Cancer-related proteins | Modulation of cell proliferation pathways | Anticancer potential |

| Microbial targets | Interference with cell wall synthesis | Antimicrobial activity |

In Silico Analysis

Molecular docking studies, similar to those conducted for related indole derivatives , could predict the binding affinity and interaction patterns of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide with specific protein targets. Such computational approaches would provide insights into:

-

Binding pose within the active site

-

Key protein-ligand interactions (hydrogen bonds, hydrophobic contacts)

-

Binding energy predictions

-

Structure-based optimization strategies

Comparative Analysis with Related Compounds

Structural Analogs

The biological and chemical properties of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide can be better understood through comparison with structurally related compounds:

Pharmacophore Analysis

The essential pharmacophoric features of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide likely include:

-

Hydrogen bond acceptor (oxygen of ether and carbonyl oxygen)

-

Hydrogen bond donor (NH of amide and NH₂ group)

-

Lipophilic domain (chlorophenoxy moiety)

-

Aromatic rings for π-stacking interactions

These features align with pharmacophore models for several therapeutic targets, including anti-inflammatory and antiparasitic agents.

Future Research Directions

Synthesis Optimization

Future research could focus on:

-

Development of more efficient synthetic routes with higher yields

-

Green chemistry approaches to reduce environmental impact

-

Scalable methods for industrial production

Structural Modifications

Potential structural modifications to enhance activity or properties include:

-

Substitution of the chlorine atom with other halogens or functional groups

-

Modification of the amine group (e.g., alkylation, acylation)

-

Introduction of additional functional groups on either aromatic ring

-

Development of prodrug approaches for improved pharmacokinetics

Expanded Biological Evaluation

Comprehensive biological evaluation would be valuable to fully characterize the compound's potential:

-

In vitro enzyme inhibition assays

-

Cell-based activity screening

-

In vivo efficacy and toxicity studies

-

Mechanistic investigations to elucidate mode of action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume